

N-Ethylaniline: A Comprehensive Technical Guide on its Toxicity and Hazards

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicity and hazards associated with **N-Ethylaniline** exposure. The information is curated for researchers, scientists, and drug development professionals to support informed decision-making and ensure safety in handling and development processes.

Physicochemical Properties

N-Ethylaniline is a colorless to light yellow or brown liquid with a characteristic fishy odor. It is known to darken upon exposure to air and light. Key physicochemical properties are summarized in the table below.



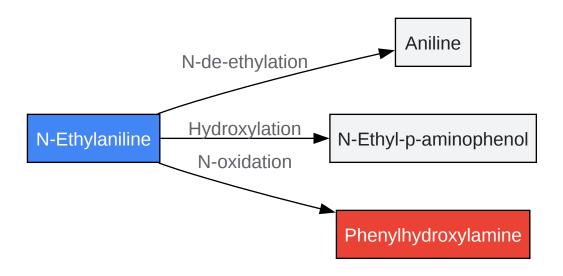
Property	Value	Reference
CAS Number	103-69-5	[1][2]
Molecular Formula	C ₈ H ₁₁ N	[1][2]
Molecular Weight	121.20 g/mol	[3]
Boiling Point	205 °C	[3]
Melting Point	-63 °C	[3]
Density	0.963 g/mL at 25 °C	
Vapor Pressure	0.2 mmHg at 25 °C	
Water Solubility	Limited	
Log Kow (Octanol-Water Partition Coefficient)	2.15	

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

N-Ethylaniline is readily absorbed through inhalation, dermal contact, and oral ingestion. Upon absorption, it undergoes metabolic transformation in the liver. The primary metabolic pathway involves N-de-ethylation to form aniline, and hydroxylation to produce N-ethyl-p-aminophenol and phenylhydroxylamine.[4] Phenylhydroxylamine is a key metabolite implicated in the hematotoxicity of **N-Ethylaniline**.[5]

Currently, detailed quantitative data on the distribution and excretion of **N-Ethylaniline** and its metabolites are limited in publicly available literature. However, based on its moderate lipophilicity (Log Kow of 2.15), some distribution into fatty tissues may be expected.





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Metabolic pathway of N-Ethylaniline.

Acute Toxicity

N-Ethylaniline exhibits moderate to high acute toxicity via oral, dermal, and inhalation routes of exposure. The primary acute effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[5]

Table 1: Acute Toxicity of N-Ethylaniline

Route	Species	Value	Reference
Oral LD50	Rat (male)	382 mg/kg	[3]
Rat (female)	553 mg/kg	[3]	
Dermal LD50	Rabbit	>2000 mg/kg	[3]
Inhalation LC50	Rat (4h)	>1.13 mg/L	[3]

Chronic and Sub-chronic Toxicity

A 28-day repeated-dose oral toxicity study in rats revealed several adverse effects.[3]

Table 2: Summary of 28-Day Repeated Dose Oral Toxicity Study in Rats



Dose (mg/kg/day)	Sex	Key Findings
125	M, F	Cyanosis, brown-colored eyeballs and urine, pale skin, inhibition of body weight gain (males), decreased food consumption (males), hemolytic anemia, methemoglobinemia, Heinz body formation, shortened prothrombin time, increased liver and spleen weights, increased total serum bilirubin and potassium, blackish-brown and enlarged livers, kidneys, and spleens.
25	М	Increased serum potassium.
5	M, F	Hemosiderosis of the spleen, liver, and kidney; increased erythropoiesis in bone marrow, spleen, and liver; decreased lymphocytes in the marginal zone of splenic lymph follicles.
1	M, F	No Observed Effect Level (NOEL).

Reference:[3]

Genotoxicity

The genotoxic potential of **N-Ethylaniline** has been evaluated in bacterial and mammalian cell systems.

Table 3: Genotoxicity of N-Ethylaniline



Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium TA100, TA98, TA1535, TA1537 & E. coli WP2 uvrA	With and without S9	Negative	[3]
In Vitro Chromosomal Aberration Test	Chinese Hamster Lung (CHL/IU) cells	Without S9	Positive	[3][6]
With S9	Negative	[3]		

N-Ethylaniline was not mutagenic in the Ames test. However, it induced structural chromosomal aberrations in cultured Chinese hamster lung cells at a concentration of 1.1 mg/mL (9.1 mM) after a 6-hour treatment without metabolic activation, with a relative cell growth of 40%.[3][6]

Reproductive and Developmental Toxicity

A reproduction/developmental toxicity screening test has been conducted for **N-Ethylaniline** in Japan.[1][2] While the detailed results of this study are not fully available in the public domain, the existence of this study suggests that data on reproductive and developmental effects are held by regulatory authorities. For structurally similar compounds like N-methylaniline, prenatal oral administration to rats showed maternal toxicity at low doses and embryotoxic effects at higher doses.

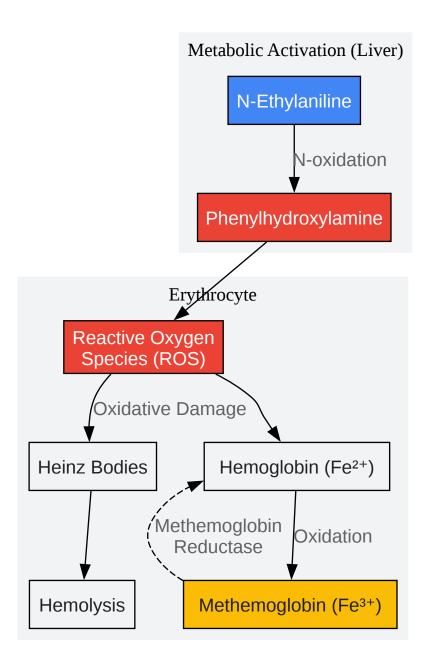
Carcinogenicity

A definitive carcinogenicity bioassay of **N-Ethylaniline** has not been identified in the reviewed literature. However, studies on structurally related compounds provide cause for concern. Aniline hydrochloride has been shown to be carcinogenic in Fischer 344 rats, inducing tumors in the spleen.[7] Furthermore, N-nitroso derivatives of aromatic amines are often potent carcinogens.



Mechanism of Toxicity: Oxidative Stress and Methemoglobinemia

The primary mechanism of **N-Ethylaniline** toxicity is believed to be the induction of oxidative stress, leading to methemoglobinemia and hemolytic anemia. This process is initiated by the metabolic activation of **N-Ethylaniline** to reactive metabolites, particularly phenylhydroxylamine.



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Proposed mechanism of **N-Ethylaniline**-induced methemoglobinemia.

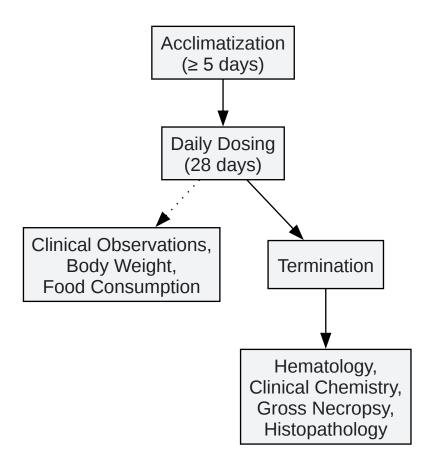
Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available. However, the methodologies likely followed established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

28-Day Repeated Dose Oral Toxicity Study (similar to OECD 407)

- Test Species: Rat (e.g., Sprague-Dawley or Wistar).
- Administration: Daily oral gavage for 28 consecutive days.
- Dose Groups: At least three dose levels and a control group.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Hematology and clinical chemistry at termination.
- Pathology: Gross necropsy and histopathological examination of major organs and tissues.





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